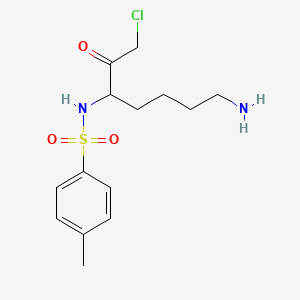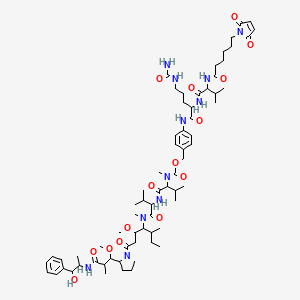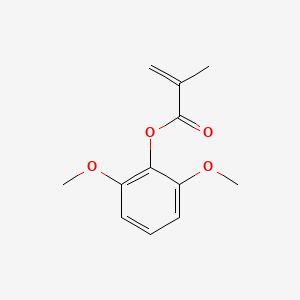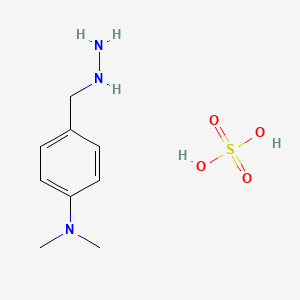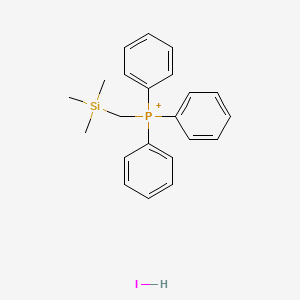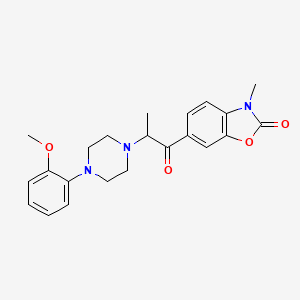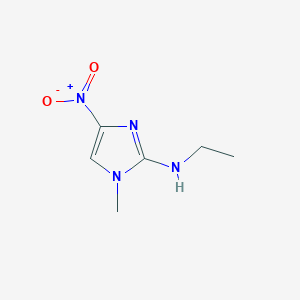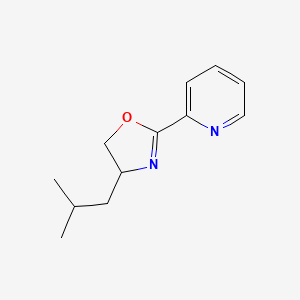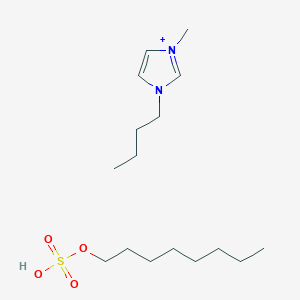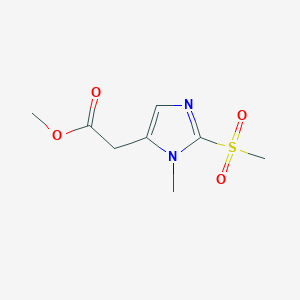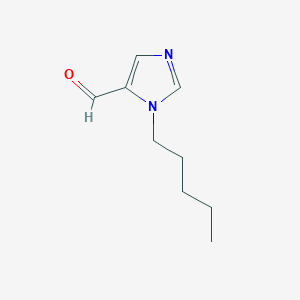
1-Pentyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted amine with glyoxal and ammonia, followed by oxidation to introduce the aldehyde group at the 5-position . The reaction conditions often require a catalyst and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to consistent production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-Pentyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Pentyl-1H-imidazole-5-methanol.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
1-Pentyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-pentyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-5-carbaldehyde
- 1-Benzyl-1H-imidazole-5-carbaldehyde
- 1-Phenyl-1H-imidazole-5-carbaldehyde
Comparison: 1-Pentyl-1H-imidazole-5-carbaldehyde is unique due to its pentyl substitution, which can influence its lipophilicity and membrane permeability compared to other imidazole derivatives.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-pentylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-5-11-8-10-6-9(11)7-12/h6-8H,2-5H2,1H3 |
InChI Key |
XWZSPKFIVMBRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


